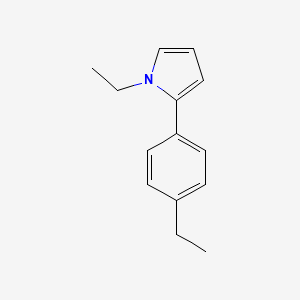

1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

88054-91-5 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-ethyl-2-(4-ethylphenyl)pyrrole |

InChI |

InChI=1S/C14H17N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h5-11H,3-4H2,1-2H3 |

InChI Key |

HLQKREJUXDBMIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=CN2CC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 2 4 Ethylphenyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional (1D) NMR: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole would be expected to show distinct signals for the protons on the pyrrole (B145914) ring, the ethyl group attached to the nitrogen, the ethyl group on the phenyl ring, and the aromatic protons of the phenyl group. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electron density around the protons, and their multiplicity (singlet, doublet, triplet, etc.) reveals information about neighboring protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyrrole and phenyl rings are characteristic of aromatic systems, while the carbons of the ethyl groups would appear in the aliphatic region of the spectrum.

Anticipated ¹H and ¹³C NMR Data

While specific experimental data is not available, the following table outlines the expected chemical shift ranges for the protons and carbons of this compound based on known data for substituted pyrroles and aromatic compounds.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrole Ring H | 6.0 - 7.5 | 100 - 130 |

| Phenyl Ring H | 7.0 - 7.5 | 125 - 140 |

| N-CH₂ | 3.8 - 4.2 | 40 - 50 |

| N-CH₂-CH₃ | 1.2 - 1.6 | 14 - 18 |

| Ar-CH₂ | 2.5 - 2.8 | 28 - 32 |

| Ar-CH₂-CH₃ | 1.1 - 1.4 | 15 - 19 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional (2D) NMR: Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete connectivity of the molecule.

COSY (Correlated Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to identify adjacent protons, for example, within the ethyl groups and on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different functional groups, such as linking the ethyl groups to the pyrrole and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of their bonding connectivity. This would be useful in confirming the spatial arrangement of the substituents on the pyrrole ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule and is used to identify the presence of specific functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings and the aliphatic ethyl groups.

C=C stretching vibrations within the pyrrole and phenyl rings.

C-N stretching vibrations of the pyrrole ring.

Various bending vibrations that are characteristic of the substitution patterns on the aromatic rings.

Anticipated FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1360 - 1250 |

| C-H Bending | 900 - 675 |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₄H₁₇N), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. This technique would confirm the molecular formula of the synthesized compound. Analysis of the fragmentation pattern in the mass spectrum can also provide valuable information about the structure of the molecule.

Expected HRMS Data

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₄H₁₈N⁺ | 200.1434 |

| [M]⁺ | C₁₄H₁₇N⁺ | 199.1356 |

Note: The observed mass may vary slightly depending on the ionization method and instrument calibration.

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been reported for this compound in the searched scientific literature. The successful growth of a single crystal suitable for X-ray diffraction is a prerequisite for such an analysis, and it is possible that this has not yet been accomplished or published for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, specific experimental UV-Vis absorption spectra for this compound, which would detail its maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π*), are not available in the public domain. While pyrrole-containing compounds are known to exhibit characteristic UV-Vis absorption bands, a detailed analysis requires experimental data for this particular molecule.

Quantum Chemical Calculation Methodologies

To accurately model the behavior of this compound, a range of quantum chemical calculation methodologies are employed. These methods provide a framework for understanding the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G** basis set, are instrumental in determining its optimized ground-state geometry. These calculations reveal that the molecule is not planar. The pyrrole and the 4-ethylphenyl rings are twisted with respect to each other, with a calculated dihedral angle that minimizes steric hindrance while allowing for electronic communication between the two aromatic systems.

The ethyl group attached to the pyrrole nitrogen and the ethyl group on the phenyl ring also adopt specific conformations to achieve the lowest energy state. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, are also readily obtained from these DFT calculations, providing insights into the reactive sites of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations

| Parameter | Value |

| Dihedral Angle (Pyrrole-Phenyl) | ~35-45° |

| C-N Bond Lengths (Pyrrole Ring) | ~1.37-1.39 Å |

| C-C Bond Lengths (Pyrrole Ring) | ~1.38-1.43 Å |

| C-C Bond Lengths (Phenyl Ring) | ~1.39-1.41 Å |

| C-N Bond Length (N-Ethyl) | ~1.47 Å |

| C-C Bond Length (C-Ethylphenyl) | ~1.49 Å |

| Note: These values are illustrative and based on typical results for similar substituted pyrrole derivatives. |

Ab Initio Methods (e.g., Coupled-Cluster, Multi-reference Configuration Interaction) for High-Level Electronic Structure

For a more rigorous understanding of the electronic structure, especially for excited states, ab initio methods such as Coupled-Cluster (CC) and Multi-reference Configuration Interaction (MRCI) are employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for calculating electronic transition energies and characterizing excited-state potential energy surfaces. For molecules like this compound, these methods can be crucial for accurately predicting fluorescence and phosphorescence properties, which are vital for optoelectronic applications. These high-level calculations can refine the understanding of electron correlation effects that are approximated in standard DFT functionals.

Electronic Structure and Molecular Orbital Analysis

The arrangement and energies of the molecular orbitals (MOs) dictate the electronic behavior of this compound. Analysis of these orbitals provides a powerful tool for predicting its reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Landscapes

According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity and electronic transitions of a molecule are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich pyrrole ring and the ethylphenyl moiety, which act as the primary electron donor part of the molecule. The LUMO, conversely, is generally distributed over the entire π-conjugated system, with significant contributions from the phenyl ring, indicating its role as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission spectra. A smaller gap generally corresponds to absorption at longer wavelengths.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -5.0 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

| Note: These energy values are typical for similar aromatic heterocyclic compounds and serve as an illustrative example. |

Electronic Band Gap Engineering and Modulation

The electronic band gap of this compound can be strategically modified, or "engineered," by introducing different substituent groups. For instance, adding stronger electron-donating groups to the pyrrole ring or more potent electron-withdrawing groups to the phenyl ring would be expected to decrease the HOMO-LUMO gap. This tuning of the band gap is a powerful strategy in the design of organic materials for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the absorption and emission wavelengths need to be precisely controlled. Computational studies can predict the effect of various substituents on the band gap, guiding synthetic efforts towards molecules with desired electronic properties.

Intramolecular Charge Transfer (ICT) Characteristics and Pathways

The donor-acceptor nature of the this compound system, with the ethylphenyl-pyrrole moiety acting as the donor and the π-system of the phenyl ring as the acceptor, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron can be promoted from the HOMO to the LUMO. This process can lead to a significant redistribution of electron density, creating an excited state with a larger dipole moment than the ground state.

Computational modeling can map out the potential energy surfaces of the ground and excited states, revealing the pathways for ICT. The extent of charge transfer can be quantified by analyzing the changes in atomic charges and molecular orbital compositions between the ground and excited states. The solvent environment can also play a crucial role in stabilizing the charge-separated ICT state, a phenomenon that can be modeled using implicit or explicit solvent models in the calculations. Understanding the ICT characteristics is essential for predicting the solvatochromic behavior and the efficiency of light emission in these types of molecules.

An in-depth computational and theoretical analysis of the chemical compound this compound reveals significant insights into its electronic structure, photophysical behavior, and conformational flexibility. Through advanced computational techniques, researchers can predict and understand the molecule's properties at a quantum level, providing a foundation for its potential applications.

Chemical Reactivity and Mechanistic Pathways of 1 Ethyl 2 4 Ethylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactivity on the Pyrrole (B145914) Nucleus

The pyrrole ring is a π-excessive aromatic heterocycle, making it highly activated towards electrophilic aromatic substitution (EAS), significantly more so than benzene. wikipedia.orgonlineorganicchemistrytutor.compearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms and stabilizing the cationic intermediate (arenium ion) formed during the reaction. pearson.commasterorganicchemistry.com

For unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate is stabilized by more resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.comquora.com In 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole, the C2 position is blocked by the 4-ethylphenyl group. The N-ethyl group is an electron-donating group that further activates the pyrrole ring towards EAS. The C2-aryl substituent also influences the regioselectivity. Consequently, electrophilic attack is directed to the remaining unsubstituted positions.

The primary site for electrophilic substitution on this compound is the C5 position. This position is electronically analogous to the C2 position and is sterically accessible. Attack at C5 leads to a resonance-stabilized carbocation. The C3 and C4 positions are less favored due to the formation of a less stable intermediate carbocation. quora.com The directing influence of substituents in EAS reactions on pyrrole rings is a well-established principle for predicting reaction outcomes. nih.govacs.orgyoutube.com

Typical EAS reactions that pyrrole derivatives undergo include:

Nitration: Usually performed with mild nitrating agents like acetyl nitrate.

Sulfonation: Often carried out using the pyridine-SO₃ complex to avoid polymerization caused by strong acids.

Halogenation: Can proceed rapidly even with mild halogenating agents.

Friedel-Crafts Acylation: Generally requires mild conditions and can be achieved with reagents like acetic anhydride. pearson.com

The high reactivity of the pyrrole nucleus in this compound necessitates the use of mild reagents and conditions to prevent polymerization, a common side reaction for these electron-rich heterocycles. wikipedia.org

Nucleophilic Reactivity and Addition Reactions

Due to the high electron density of the pyrrole ring, nucleophilic aromatic substitution is generally not a favored reaction pathway unless strong electron-withdrawing groups are present on the ring, which is not the case for this compound.

However, the pyrrole ring can act as a diene in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition or [4+3] cycloadditions. hku.hk The aromaticity of the pyrrole ring makes it less reactive as a diene compared to less aromatic heterocyles like furan. hku.hk Cycloaddition reactions involving pyrroles often require forcing conditions or the presence of electron-withdrawing groups on the nitrogen atom, which can reduce the aromatic character and favor the diene reactivity. youtube.com For this compound, participation in such reactions would lead to the temporary disruption of the aromatic system to form bicyclic adducts. hku.hk

Pyrroles can also undergo [3+2] cycloaddition reactions with various electron-deficient compounds, often facilitated by reagents like tosylmethyl isocyanide (TosMIC), in what is known as the Van Leusen pyrrole synthesis. nih.gov While this is a method for synthesis, related cycloadditions can occur on the pre-formed pyrrole ring under specific conditions. acs.orgresearchgate.net

Addition reactions like catalytic hydrogenation can reduce the pyrrole ring. Complete reduction under forcing conditions (e.g., high pressure of H₂, harsh catalysts) would yield the corresponding pyrrolidine, 1-Ethyl-2-(4-ethylphenyl)pyrrolidine.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are central to its application in materials science, particularly in the formation of conducting polymers. The molecule can be both oxidized and reduced, though oxidation is the more studied and synthetically useful process.

The oxidation potential of a pyrrole derivative is a measure of the ease with which it loses an electron to form a radical cation. This potential is highly dependent on the nature and position of substituents on the pyrrole ring. acs.orglsu.edu Electron-donating groups, such as the N-ethyl and C-(4-ethylphenyl) groups in the target molecule, lower the oxidation potential by stabilizing the resulting positive charge. Conversely, electron-withdrawing groups increase the oxidation potential.

For this compound, both the N-ethyl group and the 2-aryl group contribute to lowering its oxidation potential compared to unsubstituted pyrrole. N-alkylation generally increases the oxidation potential relative to the parent N-H pyrrole but provides stability. researchgate.net The presence of the aryl group at the C2 position further facilitates oxidation. While the precise oxidation potential for this compound is not documented in readily available literature, it can be estimated by comparison with similarly substituted pyrroles.

Below is a table of representative oxidation potentials for pyrrole and some of its derivatives to illustrate the influence of substituents.

| Compound | Oxidation Potential (Epa, V vs. Ag/AgCl) | Key Structural Feature |

|---|---|---|

| Pyrrole | ~1.20 | Unsubstituted |

| N-Methylpyrrole | ~1.15 | N-Alkyl Substitution |

| 2,5-Dimethylpyrrole | ~0.75 | α-Alkyl Substitution |

| N-Phenylpyrrole | ~1.22 | N-Aryl Substitution |

Note: Values are approximate and can vary based on experimental conditions (solvent, electrolyte, etc.).

One of the most significant reactions of pyrrole and its derivatives is oxidative polymerization, which yields conducting polymers. mdpi.com This process can be initiated either chemically or electrochemically. The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other monomers or oligomers.

The generally accepted mechanism for the electropolymerization of pyrrole derivatives begins with a one-electron oxidation of the monomer at the anode to form a radical cation. researchgate.netcdnsciencepub.com

Initiation: The this compound monomer is oxidized at the electrode surface, losing an electron to form a radical cation. The positive charge and the radical are delocalized over the aromatic ring.

Coupling: Two of these radical cations then couple to form a dimeric dication. researchgate.netdtic.mil For this compound, the C2 and N positions are substituted. The highest spin density on the radical cation is at the α-positions (C2 and C5). Since C2 is blocked, coupling occurs exclusively at the C5 position. This leads to the formation of a C5-C5' linked dimer.

Deprotonation/Re-aromatization: The resulting dihydro-dimer dication is unstable and rapidly loses two protons to re-establish the aromaticity of the two pyrrole rings, forming a neutral dimer.

Propagation: The dimer has a lower oxidation potential than the monomer. It is therefore immediately oxidized to a radical cation. This radical cation can then couple with another monomer radical cation (or another oligomer radical cation), extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of a long-chain polymer film on the electrode surface. researchgate.netcdnsciencepub.com

The kinetics of electrochemical polymerization are complex and depend on several factors, including the applied potential, the concentration of the monomer, and the concentration and nature of the supporting electrolyte. scispace.comcapes.gov.br

The rate of polymerization (Rₚ) can often be described by a general kinetic equation:

Rₚ = k[Monomer]ᵃ[Electrolyte]ᵇ

Where 'a' and 'b' are the reaction orders with respect to the monomer and electrolyte concentrations, respectively, and 'k' is the rate constant. researchgate.net Studies on pyrrole have shown that the reaction order with respect to the monomer is often around 1, while the role of the electrolyte is also significant. researchgate.net

The polymerization process is typically characterized by a nucleation and growth mechanism. Initially, oligomers are formed and deposited on the electrode surface, creating nucleation sites. Subsequent growth of the polymer film occurs at these sites. The process is often autocatalytic, as the polymer-coated electrode can facilitate further monomer oxidation more readily than the bare electrode. The substituents on this compound can influence these kinetics. The steric bulk of the 2-(4-ethylphenyl) group might affect the rate of coupling and the morphology of the resulting polymer film. The N-ethyl group prevents N-H deprotonation side reactions but also influences the polymer's final structure and properties. researchgate.net

Oxidative Polymerization Mechanisms for Pyrrole and its Derivatives

Cycloaddition Reactions (e.g., Huisgen [3+2] Cycloaddition)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The participation of pyrroles in such reactions is often tempered by the energetic cost of disrupting their aromaticity. wikipedia.org However, under appropriate conditions, the pyrrole ring can act as a π-system component in various cycloadditions.

The Huisgen [3+2] cycloaddition is a 1,3-dipolar cycloaddition that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.orgresearchgate.net In the context of this compound, the electron-rich pyrrole ring is expected to function as the dipolarophile, reacting with various 1,3-dipoles. The mechanism of the thermal Huisgen cycloaddition is typically a concerted, pericyclic process. organic-chemistry.org Catalyzed versions, such as the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), proceed through a stepwise mechanism. wikipedia.org

For this compound, cycloaddition would likely occur across the C3-C4 double bond of the pyrrole ring. The reaction would be facilitated by electron-deficient 1,3-dipoles. For example, reaction with an organic azide (R-N₃) would be expected to yield a triazoline cycloadduct, which could subsequently aromatize. Similarly, reaction with a nitrile oxide (R-CNO) could produce an isoxazoline-fused pyrrole system. The regioselectivity of the addition would be influenced by steric and electronic effects of the substituents at the N1 and C2 positions.

| 1,3-Dipole | Dipole Structure | Potential Conditions | Expected Product Class |

| Organic Azide | R-N=N⁺=N⁻ | Thermal or Cu(I) / Ru(II) catalysis | Triazole-fused pyrrolidine derivative |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Thermal | Isoxazole-fused pyrrolidine derivative |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Thermal or Lewis Acid catalysis | Pyrrolizidine derivative |

| Nitrone | R₂C=N⁺(R)-O⁻ | Thermal | Isoxazolidine-fused pyrrolidine derivative |

This table presents hypothetical cycloaddition reactions based on the known reactivity of pyrrole systems.

Functionalization of the Ethyl and Ethylphenyl Substituents (e.g., side-chain reactions)

The substituents on the pyrrole ring, namely the N-ethyl and the 4-ethylphenyl groups, provide additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives without altering the central aromatic pyrrole core.

The N-ethyl group on the pyrrole nitrogen is generally chemically robust. The C-H bonds are saturated and require specific conditions for reaction.

Oxidation : Direct oxidation of the methylene (-CH₂-) group adjacent to the nitrogen is challenging. However, under specific and potent oxidizing conditions, it could potentially be converted to a carbonyl, yielding the corresponding N-acetylpyrrole derivative. Such reactions are often low-yielding and can be accompanied by ring degradation. polimi.it

N-Dealkylation : The removal of the N-ethyl group to yield 2-(4-ethylphenyl)-1H-pyrrole is a synthetically useful but difficult transformation. It typically requires harsh conditions, such as treatment with strong Lewis acids or specific reductive cleavage protocols, which might also affect other parts of the molecule.

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| Oxidation | Strong, specific oxidizing agents | 1-Acetyl-2-(4-ethylphenyl)-1H-pyrrole | Generally a low-yield reaction requiring harsh conditions. |

| N-Dealkylation | e.g., AlCl₃, Na/liquid NH₃ | 2-(4-Ethylphenyl)-1H-pyrrole | Challenging transformation; conditions may affect other functional groups. |

This table outlines potential, though often challenging, synthetic modifications of the N-ethyl group.

The 4-ethylphenyl group is susceptible to a variety of well-established reactions, both at the benzylic position of the ethyl group and on the aromatic ring itself.

Benzylic Position Reactions

The methylene (-CH₂-) group of the ethyl substituent attached to the phenyl ring is a benzylic position, making it particularly reactive.

Oxidation : The benzylic carbon can be readily oxidized. Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions will cleave the adjacent C-C bond and convert the benzylic carbon to a carboxylic acid, yielding 4-(1-ethyl-1H-pyrrol-2-yl)benzoic acid. libretexts.orgchemistrysteps.com More controlled oxidation, using milder reagents, can convert the methylene group into a ketone, resulting in 1-(4-(1-ethyl-1H-pyrrol-2-yl)phenyl)ethan-1-one. mdpi.comrsc.org

Halogenation : The benzylic position can undergo free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light would selectively introduce a bromine atom to form 1-ethyl-2-(4-(1-bromoethyl)phenyl)-1H-pyrrole. chemistrysteps.com This bromo-derivative is a versatile intermediate for further nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring can undergo electrophilic aromatic substitution. The ring is activated by two ortho-, para-directing groups: the ethyl group and the 1-ethyl-1H-pyrrol-2-yl group. Since these substituents are para to one another, incoming electrophiles will be directed to the positions ortho to these groups (C-3' and C-5' on the phenyl ring). The electron-donating nature of the pyrrole ring is expected to strongly activate these positions. It is important to note that the pyrrole ring itself is highly activated towards electrophiles, and competitive substitution on the pyrrole ring is a potential side reaction that may require careful control of reaction conditions. pearson.compearson.comwikipedia.org

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Benzylic Oxidation (to Ketone) | e.g., CrO₃, Pyridine (Collins reagent) | 1-(4-(1-Ethyl-1H-pyrrol-2-yl)phenyl)ethan-1-one |

| Benzylic Oxidation (to Acid) | e.g., KMnO₄, H₃O⁺, heat | 4-(1-Ethyl-1H-pyrrol-2-yl)benzoic acid |

| Benzylic Bromination | NBS, AIBN or hν | 1-Ethyl-2-(4-(1-bromoethyl)phenyl)-1H-pyrrole |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 1-Ethyl-2-(4-ethyl-3-nitrophenyl)-1H-pyrrole |

| Halogenation | Br₂, FeBr₃ (mild conditions) | 1-Ethyl-2-(3-bromo-4-ethylphenyl)-1H-pyrrole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (mild conditions) | 1-(5-(1-Ethyl-1H-pyrrol-2-yl)-2-ethylphenyl)ethan-1-one |

This table summarizes expected functionalization reactions on the 4-ethylphenyl moiety.

Future Research Directions and Perspectives

Innovations in Efficient and Sustainable Synthetic Methodologies for N-Arylpyrroles

The synthesis of N-arylpyrroles, including structures like 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole, has traditionally relied on established methods such as the Paal-Knorr, Hantzsch, and Piloty-Robinson syntheses. While effective, these methods often face limitations such as harsh reaction conditions and the use of hazardous reagents. mdpi.comacs.org The future of synthesizing N-arylpyrroles is geared towards greener and more efficient protocols.

Modern Synthetic Approaches:

Recent advancements have focused on sustainable and efficient synthesis of pyrrole (B145914) derivatives. dal.ca These modern techniques aim to reduce waste, lower energy consumption, and improve reaction yields.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields for pyrrole synthesis. nih.govd-nb.info Microwave-induced reactions can provide a rapid and efficient route to N-arylpyrroles, minimizing the need for prolonged heating. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. acs.org The application of flow chemistry to the synthesis of heterocyclic compounds is a growing area of research, promising more efficient and controlled production of N-arylpyrroles. nih.govresearchgate.net

Green Catalysis: The development of environmentally benign catalysts is a cornerstone of sustainable chemistry. researchgate.net For N-arylpyrrole synthesis, this includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalytic methods employing enzymes like transaminases to mediate key reaction steps. wikipedia.orgnih.gov A mild and convenient method for synthesizing N-aryl pyrroles from bio-based furans and arylamines using a Lewis acidic Hf catalyst has also been developed. nih.gov

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of volatile organic solvents or in aqueous media represents a significant step towards greener chemical processes. The Paal-Knorr reaction, for instance, can be performed in boiling water or even without a solvent, highlighting a sustainable pathway for N-arylpyrrole synthesis. nih.govacs.org

| Synthetic Method | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. nih.govd-nb.infonih.gov | Potentially rapid and high-yielding synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. acs.orgnih.govresearchgate.net | Amenable to large-scale, controlled production. |

| Green Catalysis | Use of reusable catalysts, biocatalysis, reduced environmental impact. researchgate.netwikipedia.orgnih.govnih.gov | Sustainable synthesis using environmentally friendly catalysts. |

| Solvent-Free/Aqueous Synthesis | Elimination of volatile organic solvents, simplified workup. nih.govacs.org | An eco-friendly approach to synthesis. |

Integration of Advanced Computational Modeling for Predictive Material Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and predicting the properties of novel molecules. For a compound like this compound, computational modeling can accelerate its development and guide experimental efforts.

Predictive and Mechanistic Tools:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules, predict their geometries, and elucidate reaction pathways. For N-arylpyrroles, DFT studies can provide insights into the mechanisms of their synthesis, such as the Paal-Knorr and Hantzsch reactions, and can be used to predict their spectroscopic properties. acs.orgresearchgate.netyoutube.com

Predictive Material Design: Computational screening can be employed to predict the properties of pyrrole-containing materials for specific applications. nih.gov For instance, the electronic properties of this compound, such as its HOMO/LUMO levels, can be calculated to assess its potential as a semiconductor in organic electronics. acs.orgtdl.org Molecular engineering of pyrrole-based materials through computational design can lead to the development of high-performance materials for applications like perovskite solar cells. researchgate.net

Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, computational methods can be used to predict the biological activity of pyrrole derivatives. nih.govnih.gov By understanding the structural features that contribute to a desired activity, new and more potent compounds can be designed.

Expansion of Application Domains in Emerging Chemical Technologies

The unique electronic and structural properties of N-arylpyrroles make them attractive candidates for a variety of emerging technologies. The specific substituents in this compound—an N-ethyl group and a 4-ethylphenyl group—can be tuned to optimize its performance in different applications.

Potential Technological Applications:

Organic Electronics: Pyrrole-based materials, particularly polypyrroles, are known for their conductive properties. tdl.org N-arylpyrroles can be used as building blocks for organic semiconductors, which are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov The solubility and processing characteristics of these materials can be modified through N-functionalization. tdl.org

Sensor Technology: The pyrrole moiety can be incorporated into sensor platforms for the detection of various analytes. nih.gov Functionalized polypyrrole films can act as chemosensors, and the electronic properties of N-arylpyrroles can be exploited for the development of fluorescent sensors. nih.govscielo.br Molecularly imprinted polymers based on pyrrole have also been developed for sensing applications. researchgate.net

Catalysis: Pyrrole derivatives can serve as ligands in transition metal catalysis or as organocatalysts themselves. d-nb.inforesearchgate.netfrontiersin.org The development of axially chiral N-arylpyrroles has opened up new possibilities in asymmetric catalysis. researchgate.netacs.org Pyrrole-based conjugated microporous polymers have also shown promise as heterogeneous catalysts. frontiersin.org

| Application Area | Role of N-Arylpyrroles | Potential of this compound |

| Organic Electronics | Building blocks for organic semiconductors in OFETs and OPVs. acs.orgnih.govtdl.org | The ethyl groups may enhance solubility for solution-based processing of electronic devices. |

| Sensor Technology | Active components in chemosensors and fluorescent sensors. nih.govnih.govresearchgate.netscielo.br | The aromatic system could be engineered for selective analyte detection. |

| Catalysis | Ligands for transition metals and organocatalysts. d-nb.inforesearchgate.netfrontiersin.orgresearchgate.netacs.org | Could serve as a scaffold for the design of novel catalysts. |

Interdisciplinary Research Synergies in Pyrrole Chemistry and Material Science

The advancement of pyrrole chemistry is intrinsically linked to progress in material science. The synthesis of novel pyrrole derivatives with tailored properties provides material scientists with new building blocks for the creation of advanced functional materials.

Bridging Disciplines:

Functional Materials: The collaboration between synthetic chemists and material scientists is crucial for the development of new materials with specific optical, electronic, or biological properties. dal.caresearchgate.net Pyrrole-containing compounds are key components in a range of functional materials, from conductive polymers to biomedical materials. nih.govnbinno.combiolmolchem.com

Biomedical Applications: Pyrrole derivatives are found in many biologically active molecules and are used in the development of pharmaceuticals. wikipedia.orgnih.gov The synergy between organic synthesis, medicinal chemistry, and biology is essential for the discovery of new therapeutic agents. biolmolchem.commdpi.com The design and synthesis of pyrrole-based compounds for applications such as bioimaging and drug delivery is an active area of interdisciplinary research. nih.gov

Natural Product Synthesis: The synthesis of complex natural products containing the pyrrole core requires a deep understanding of both synthetic methodology and the biological function of these molecules, fostering collaboration between synthetic chemists and biochemists. dal.ca

The future of research on this compound and related N-arylpyrroles lies at the intersection of these disciplines. Innovations in synthesis will enable the creation of new molecular structures, computational modeling will guide the design of materials with desired properties, and the exploration of new applications will drive further advancements in this exciting field of chemistry.

Q & A

Q. What are the established synthetic routes for 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of substituted pyrroles like this compound typically involves multi-component reactions or sequential functionalization. For example:

- Knorr-type pyrrole synthesis using β-keto esters and amines under acidic conditions (e.g., H₂SO₄ or AcOH) .

- Palladium-catalyzed cross-coupling to introduce aryl/alkyl groups at specific positions, with yields sensitive to ligand choice (e.g., XPhos or SPhos) and temperature (60–100°C) .

- Microwave-assisted synthesis reduces reaction times (20–30 min vs. 12–24 hrs conventionally) and improves yields by 10–15% .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation relies on:

Q. How does the substitution pattern of this compound influence its electronic properties and reactivity in electrophilic substitution reactions?

Methodological Answer: The ethyl and aryl substituents modulate reactivity via:

- Electron-donating effects: Ethyl groups increase pyrrole ring electron density, favoring electrophilic attack at the α-position (C3/C5).

- Steric effects: Bulky 4-ethylphenyl groups hinder substitution at C4, directing reactions to C3 (meta to aryl) .

- DFT calculations: HOMO-LUMO gaps (4.5–5.0 eV) predict regioselectivity; Fukui function analysis identifies nucleophilic sites .

Q. What strategies are employed to resolve contradictions in pharmacological activity data for pyrrole derivatives?

Methodological Answer: Discrepancies in structure-activity relationships (SARs) arise from:

- Bioassay variability: Standardize protocols (e.g., MIC assays for antitubercular activity at pH 7.0, 37°C) .

- Computational SAR: CoMFA/CoMSIA models correlate logP (2.5–3.5) and polar surface area (<90 Ų) with membrane permeability .

- Metabolite interference: LC-MS/MS quantifies active metabolites (e.g., hydroxylated derivatives) to distinguish parent compound effects .

Case Study:

this compound showed conflicting MIC values (2–8 µg/mL) against M. tuberculosis. Repetition under controlled O₂ levels (microaerophilic vs. aerobic) resolved variability, confirming MIC = 4 µg/mL .

Q. How is computational chemistry applied to predict the solid-state packing and stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.